molecular formula C13H15ClN2O2 B1419299 tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate CAS No. 1148027-12-6

tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate

Cat. No.: B1419299
CAS No.: 1148027-12-6
M. Wt: 266.72 g/mol
InChI Key: HAWLLRYDJOYVBH-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is a chemical intermediate of interest in sophisticated agricultural and pharmaceutical research. Its structure, featuring a carbamate protecting group and a nitrile moiety, makes it a valuable scaffold for constructing more complex molecules. In the context of agrochemical development, such intermediates can be pivotal in creating innovative crop protection solutions. Current research is focused on supramolecular strategies and responsive delivery systems to mitigate the environmental impact of traditional pesticides and enhance plant resilience . This compound serves as a key building block for researchers developing next-generation tools, which may include advanced molecular systems for the controlled delivery of active ingredients or nucleic acids in living plants . Its application is strictly confined to laboratory research for the purpose of advancing scientific knowledge in these fields.

Properties

IUPAC Name

tert-butyl N-[(2-chlorophenyl)-cyanomethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWLLRYDJOYVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148909
Record name Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148027-12-6
Record name Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148027-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure Overview:

  • Reagents: Carbamate precursors such as methyl or ethyl carbamates, sulfoxides bearing the 2-chlorophenyl and cyano substituents.
  • Catalyst: Rhodium(II) acetate or similar Rh-based catalysts.
  • Oxidants: Phenyliodine diacetate (PhI(OAc)₂) is commonly employed to generate nitrenoid species in situ.
  • Conditions: Reactions are typically performed at 20–40°C, with reaction times ranging from 6 to 18 hours, optimized for high yield and stereospecificity.

Example:

  • The synthesis of N-Boc sulfoximines from sulfoxides has been achieved with yields exceeding 98%, under mild conditions, with the process tolerant to air and moisture, simplifying operational procedures.

Data Table: Rhodium-Catalyzed Carbamate Transfer Conditions

Entry Temperature (°C) Reaction Time (h) Reagents (equiv.) Conversion (%) Yield (%)
1 20 18 BocNH₂ (2.0), PhI(OAc)₂ (1.5) 86 85
2 40 8 BocNH₂ (1.5), PhI(OAc)₂ (1.5) 100 98
3 40 8 Ethyl carbamate (1.5), PhI(OAc)₂ (1.5) 90 88

Note: The optimized conditions involve using excess reagents and elevated temperature to maximize yield.

Synthesis from Sulfoxide Precursors

The starting point involves preparing the sulfoxide with the desired chlorophenyl and cyano functionalities. This can be achieved via oxidation of sulfides or thioethers:

Carbamate Protection Strategies

The carbamate group, such as tert-butyl carbamate (Boc), is introduced through nucleophilic substitution or transfer reactions:

  • Direct transfer: Using carbamate transfer reagents like BocN=IPh (generated in situ from PhI(OAc)₂) reacting with sulfoxides.
  • Protection of amines: Alternatively, free amines can be protected with tert-butyl chloroformate (BocCl) in the presence of a base like triethylamine.

Notes on Reaction Conditions and Optimization

  • The reaction time and temperature are critical for high yields; typically, 8 hours at 40°C is optimal.
  • Excess reagents and catalysts improve conversion rates.
  • The process tolerates moisture and air, simplifying operational procedures.
  • Stereospecificity is maintained, crucial for chiral compounds.

Data Summary and Comparative Analysis

Method Reagents Catalyst Temperature (°C) Reaction Time Yield (%) Notes
Rhodium-catalyzed transfer Carbamate + sulfoxide Rh(II) acetate 20–40 6–18 hours 85–98 Stereospecific, tolerant to air/moisture
Oxidation of sulfides Sulfide + oxidant - Room temp to 40 Variable 70–90 Requires prior sulfide synthesis
Direct protection with BocCl Amine + BocCl Base (Et₃N) Room temp 1–2 hours 80–95 Suitable for free amines

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Products may include oxidized forms of the cyano or carbamate groups.

    Reduction: Products may include reduced forms of the cyano group, such as amines.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structural features enable it to interact with biological targets, making it a candidate for developing new drugs aimed at treating conditions such as cancer and bacterial infections. The presence of the cyano group enhances its reactivity, allowing for further modifications that can lead to novel therapeutic agents.

Case Studies

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the cyano group can enhance selectivity and potency against specific tumor types.
  • Antibiotic Development : The compound's structure allows it to be explored as a scaffold for creating new antibiotics targeting resistant bacterial strains. Initial in vitro studies suggest promising antibacterial activity, warranting further investigation into its mechanism of action and efficacy.

Organic Synthesis

Building Block in Synthesis
this compound is utilized as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, facilitating the formation of complex molecules.

Synthetic Routes
The synthesis typically involves the reaction of tert-butyl carbamate with appropriate precursors under controlled conditions. These methods can be optimized for yield and purity using continuous flow reactors or batch processes.

Reaction Type Reagents/Conditions Outcome
Nucleophilic SubstitutionAmines or alcohols in the presence of a baseFormation of new carbamate derivatives
ReductionLithium aluminum hydride in anhydrous etherConversion of cyano to amine or alcohol
OxidationPotassium permanganate in acidic conditionsFunctionalization at the cyano group

Biological Research

Enzyme Mechanisms and Biochemical Assays
In biological research, this compound is employed to study enzyme mechanisms and as a substrate in enzymatic reactions. Its ability to mimic natural substrates makes it valuable for investigating biochemical pathways and interactions between proteins.

Biological Activity

  • Enzyme Inhibition Studies : The compound has been used to explore its effects on key enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
  • Cellular Processes : Investigations into its impact on cellular signaling pathways have shown that it can modulate activity within specific cellular contexts, indicating potential roles in drug development.

Industrial Applications

This compound also finds applications in industrial settings, particularly in the production of specialty chemicals and agrochemicals. Its chemical properties make it suitable for use as a reagent in chemical manufacturing processes, enhancing efficiency and product diversity.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Structural analogs of tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate often differ in the substituents on the phenyl ring, which significantly influence their chemical and physical properties.

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Applications References
tert-Butyl N-[cyano(4-fluorophenyl)methyl]carbamate 4-Fluoro C₁₃H₁₅FN₂O₂ Enhanced electron-withdrawing effects; used in VHL ligand synthesis
tert-Butyl N-[cyano(2-methoxyphenyl)methyl]carbamate 2-Methoxy C₁₄H₁₈N₂O₃ Electron-donating methoxy group improves solubility in polar solvents
tert-Butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate 3,4-Dichloro C₁₃H₁₄Cl₂N₂O₂ Increased steric bulk; potential for enhanced binding affinity in enzyme inhibition
tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]carbamate 4-Bromo, 3-chloro C₁₂H₁₅BrClNO₂ Halogen-rich structure; intermediate in antiplasmodial agents

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) increase reactivity toward nucleophilic substitution, whereas electron-donating groups (e.g., -OCH₃) enhance solubility .
  • Halogenated derivatives (e.g., 3,4-dichloro) are prevalent in medicinal chemistry due to improved pharmacokinetic properties .

Variations in the Cyano Group Placement

The position and bonding of the cyano group also modulate reactivity and applications.

Compound Name Cyano Group Position Molecular Formula Key Properties/Applications References
tert-Butyl N-(2-cyanoethyl)carbamate Ethyl chain terminus C₈H₁₄N₂O₂ Flexible spacer; used in peptide coupling
tert-Butyl N-[(2S)-1-cyanobutan-2-yl]carbamate Chiral center (S-configuration) C₁₀H₁₈N₂O₂ Stereoselective synthesis of bioactive molecules

Key Observations :

  • Terminal cyano groups (e.g., on ethyl chains) offer conformational flexibility, aiding in molecular recognition .
  • Chiral cyano derivatives enable enantioselective synthesis, critical for drug development .

Functional Group Additions

Incorporation of heterocycles or sulfonyl groups expands utility in drug discovery.

Compound Name Additional Functional Groups Molecular Formula Applications References
tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate Cyclobutyl ring C₁₅H₂₀ClNO₂ Rigid structure for kinase inhibition
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate Sulfonyl chloride C₁₀H₂₀ClNO₄S Reactive intermediate for sulfonamide drugs

Key Observations :

  • Cyclobutyl rings enforce conformational rigidity, improving target selectivity .
  • Sulfonyl chlorides are versatile electrophiles in cross-coupling reactions .

Biological Activity

tert-Butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is a synthetic compound with significant potential in biological research and pharmaceutical applications. Its unique structural features, including a tert-butyl group, a cyano substituent, and a chlorophenyl moiety, contribute to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H15ClN2O2
  • Molar Mass : 266.72 g/mol
  • Density : 1.194 ± 0.06 g/cm³

The compound is characterized by its carbamate functional group, which plays a crucial role in its biological interactions. The presence of electron-withdrawing groups (chlorine and cyano) enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cholinesterases, leading to various physiological responses. This inhibition can disrupt normal neurotransmission, making it a candidate for further exploration in neuropharmacology.
  • Modulation of Signal Transduction Pathways : By binding to active sites on enzymes or receptors, the compound can alter enzyme activity and modulate cellular signaling pathways. This interaction is crucial for developing drugs targeting specific diseases.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Study on Cholinesterase Inhibition : A study demonstrated that carbamate derivatives could significantly inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in synaptic clefts. This effect is relevant for developing treatments for Alzheimer's disease.
  • Anticancer Research : Compounds with similar structures have been evaluated for their anticancer properties using various cancer cell lines. For instance, certain thiazole-bearing molecules showed IC50 values indicating strong cytotoxicity against multiple cancer types .

Research Findings

The exploration of this compound's biological activity is still in its early stages. However, the following findings are noteworthy:

Property Observation
Enzyme InhibitionPotential inhibition of cholinesterases
Antitumor ActivitySimilar compounds show promising cytotoxic effects
Antimicrobial ActivityRelated carbamates exhibit antimicrobial properties

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate?

The synthesis typically involves introducing the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride). A precursor amine, such as (2-chlorophenyl)(cyano)methylamine, is treated with Boc anhydride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Reaction conditions (temperature, solvent polarity) must optimize yield while avoiding premature deprotection. Similar methods are used for structurally related carbamates, where Boc protection stabilizes reactive amines during subsequent steps .

Q. How is this compound characterized for purity and structural confirmation?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and substituent integration.
  • HPLC/MS : Determines purity (>95%) and molecular ion alignment with the expected molecular weight.
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for tert-butyl carbamate derivatives in solid-state studies .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data may be limited, general precautions for carbamates apply:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store at room temperature in airtight containers, protected from moisture and light.
  • In case of exposure, rinse affected areas with water and seek medical evaluation. Similar safety protocols are outlined for tert-butyl carbamates with halogenated aryl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl and cyano groups influence reactivity?

The electron-withdrawing chloro and cyano groups reduce electron density at the methylene carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the 2-chlorophenyl group may slow reactions at the adjacent cyano site. Computational modeling (e.g., DFT) can quantify these effects by analyzing charge distribution and transition states, as applied to fluorinated pyridine carbamates .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Challenges include polymorphism, poor crystal growth due to flexible substituents, and solvent inclusion. Strategies:

  • Screen solvents (e.g., ethyl acetate/hexane mixtures) via slow evaporation.
  • Use SHELX programs for structure refinement, particularly for resolving disorder caused by the tert-butyl group. Similar approaches resolved tert-butyl carbamate derivatives in high-resolution studies .

Q. How can computational methods predict stability and degradation pathways under acidic/basic conditions?

Density Functional Theory (DFT) calculates bond dissociation energies (e.g., Boc group cleavage) and simulates hydrolysis pathways. For example, the Boc group is labile under acidic conditions, forming CO2_2 and tert-butanol. Molecular dynamics can model degradation kinetics, aligning with experimental data from related carbamates .

Q. What techniques resolve contradictory stereochemical data in reactions involving this compound?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases.
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration.
  • Single-crystal X-ray diffraction : Provides definitive stereochemical proof, as utilized for tert-butyl carbamates with fluorinated aryl groups .

Methodological Considerations

Q. Why is the Boc group preferred for amine protection in such syntheses?

The tert-butyl carbamate group offers:

  • Stability under basic and nucleophilic conditions.
  • Clean deprotection under mild acidic conditions (e.g., TFA in DCM).
  • Minimal interference in subsequent reactions, critical for multi-step syntheses of complex molecules .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate
Reactant of Route 2
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tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate

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